1-(2,4-difluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2,4-Difluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 2,4-difluorophenyl group and a methyl group
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2,4-difluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time .
Chemical Reactions Analysis
1-(2,4-Difluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(2,4-Difluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds such as:
1-(2,4-Dichlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione: This compound has chlorine atoms instead of fluorine, which may result in different chemical reactivity and biological activity.
1-(2,4-Difluorophenyl)-5-methylpyrimidine-2,4(1H,3H)-dione: The position of the methyl group is different, which can affect the compound’s properties.
1-(2,4-Difluorophenyl)-6-ethylpyrimidine-2,4(1H,3H)-dione: The presence of an ethyl group instead of a methyl group can lead to variations in the compound’s behavior.
Properties
Molecular Formula |
C11H8F2N2O2 |
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Molecular Weight |
238.19 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-6-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8F2N2O2/c1-6-4-10(16)14-11(17)15(6)9-3-2-7(12)5-8(9)13/h2-5H,1H3,(H,14,16,17) |
InChI Key |
BHZVYECAOVJPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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